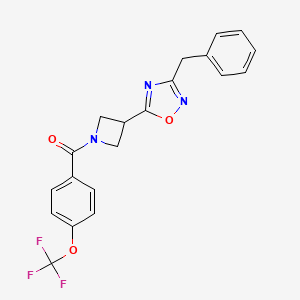

(3-(3-苄基-1,2,4-恶二唑-5-基)氮杂环丁-1-基)(4-(三氟甲氧基)苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a novel metabotropic glutamate receptor 5-selective positive allosteric modulator . It has been studied for its preclinical antipsychotic-like and procognitive activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which are part of the compound, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .

Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques such as UV, IR, 1H NMR, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions of this compound involve annulation reaction, followed by desulfurization/intramolecular rearrangement . The inhibitory potencies of compounds bearing isopropoxy, isobutoxy and isopentyloxy substituents at the 4′-position, were approximately 9.3-fold, 6.2-fold and 18.6-fold stronger than that of the methoxy substituted compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by various techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The yield of the compound is 78.80%, and it appears as a yellow powder .

科学研究应用

药物开发中的恶二唑和氮杂环丁酮衍生物

增强药物特性

与恶二唑结构密切相关的氧杂环部分因其改善药物候选物的理化参数和代谢稳定性的能力而受到认可。一项针对螺氧杂环含氧杂环化合物的代谢的研究,重点介绍了微粒体环氧化物水解酶在催化氧杂环部分生物转化的作用,表明此类结构在药物设计中增强稳定性和功效的潜力 (Li 等,2016).

抗菌和抗真菌应用

已合成并评估了包含 1,3,4-恶二唑和氮杂环丁酮单元的化合物,以了解其抗菌和抗真菌活性。一项关于新型基于吲哚的 1,3,4-恶二唑的合成和表征的研究报告了显着的抗菌和抗真菌特性,突出了这些化合物在开发新治疗剂中的潜力 (Nagarapu & Pingili,2014).

抗氧化剂特性

新噻唑衍生物的合成和评估,通过包含氮杂环丁酮部分与目标化合物具有结构相似性,已证明具有有效的抗氧化活性。这表明此类结构特征在创建具有理想生物活性的化合物中具有更广泛的适用性 (Jaishree 等,2012).

类药性和 ADME 预测

涉及二氢吡咯酮偶联物合成及其类药性和 ADME(吸收、分布、代谢和排泄)预测特性的研究突出了此类结构特征在药物开发早期的重要性。这种方法有助于识别具有良好药代动力学特征的化合物,这对于成功的治疗应用至关重要 (Pandya 等,2019).

作用机制

Benzyl group

The benzyl group in the compound is a common feature in many bioactive molecules. It can interact with various biological targets, enhancing the lipophilicity of the molecule, and thus potentially improving its ability to cross biological membranes .

1,2,4-Oxadiazole

The 1,2,4-oxadiazole moiety is a heterocyclic compound that has been found in many bioactive molecules. Compounds containing 1,2,4-oxadiazole have been reported to possess various biological activities, such as anti-inflammatory, antibacterial, anticonvulsant, antimalarial, antitubercular, antiviral, antifungal, anticancer, and analgesic activities .

未来方向

属性

IUPAC Name |

[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O3/c21-20(22,23)28-16-8-6-14(7-9-16)19(27)26-11-15(12-26)18-24-17(25-29-18)10-13-4-2-1-3-5-13/h1-9,15H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDWGENXIBZTIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2612809.png)

![ethyl 2-amino-9-methoxy-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B2612810.png)

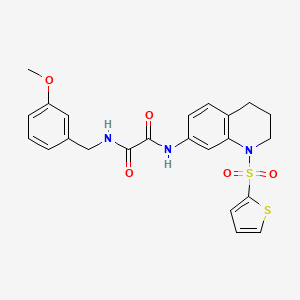

![Methyl 3-[(3,4-dimethylphenyl){2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2612811.png)

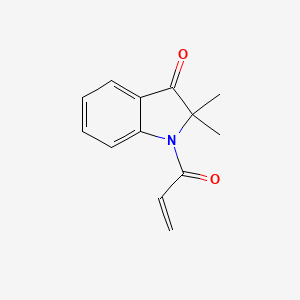

![2-(2-methylpropyl)-6-[(2,4,6-trimethylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2612817.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2612819.png)

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2612825.png)